molecular formula C13H16N2O B185749 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine CAS No. 313701-97-2

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine

Cat. No.: B185749
CAS No.: 313701-97-2
M. Wt: 216.28 g/mol
InChI Key: VUEBXYJBULSCQG-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine is an organic compound with the molecular formula C13H16N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both methoxy and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine typically involves the reaction of 2,5-dimethylpyrrole with 4-methoxybenzaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine is unique due to the presence of both methoxy and amine functional groups, which confer distinct chemical reactivity and potential biological activity. Its unique structure allows for diverse applications in various fields of research and industry .

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)12-8-11(14)6-7-13(12)16-3/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEBXYJBULSCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354606
Record name 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313701-97-2
Record name 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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